6-(4-(Trimethylsilyl)phenyl)picolinaldehyde
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Overview
Description
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is a chemical compound with the molecular formula C15H17NOSi It is a derivative of pyridine, featuring a trimethylsilyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and solvents can be optimized to improve yield and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID
Reduction: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The trimethylsilyl group can act as a protecting group, stabilizing the molecule during various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
6-[4-(METHYLSULFONYL)PHENYL]PYRIDINE-2-CARBALDEHYDE: Similar structure but with a methylsulfonyl group instead of a trimethylsilyl group.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID: The oxidized form of the compound.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL: The reduced form of the compound.
Uniqueness
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is unique due to the presence of the trimethylsilyl group, which can influence the reactivity and stability of the compound
Properties
Molecular Formula |
C15H17NOSi |
---|---|
Molecular Weight |
255.39 g/mol |
IUPAC Name |
6-(4-trimethylsilylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-17)16-15/h4-11H,1-3H3 |
InChI Key |
LRFKMFMGDQUSNN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
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